molecular formula C32H36O6 B1164237 Galanganone A CAS No. 1922129-42-7

Galanganone A

Cat. No. B1164237
CAS RN: 1922129-42-7
M. Wt: 516.6 g/mol
InChI Key:
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Description

Galanganone A is a compound with the molecular formula C32H36O6 and a molecular weight of 516.63 g/mol . It is a type of chalcone, which are aromatic ketones that form the central core for a variety of important biological compounds . Galanganone A is derived from the rhizomes of Alpinia galanga .


Molecular Structure Analysis

The molecular structure of Galanganone A consists of a long-chain alkylphenol . The IUPAC name for Galanganone A is (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one .

It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

  • Antioxidant and Anticholinergic Properties : Galanga, including compounds like Galanganone A, has demonstrated marked antioxidant and anticholinergic effects. These properties suggest potential applications in treating conditions related to oxidative stress and cholinergic system dysfunctions (Köse et al., 2015).

  • Spermatogenesis Influence : Research indicates that Alpinia galanga, which contains Galanganone A, can significantly impact spermatogenesis in rats. This suggests potential applications in reproductive health and fertility treatments (Mazaheri et al., 2014).

  • Anticancer Properties : Lesser Galangal, from which Galanganone A is derived, has shown potential as an anticancer agent. Studies indicate that it contains anti-proliferative agents which may serve as a basis for anticancer drugs (Reid et al., 2016).

  • Antibacterial Activity : Research on Alpinia officinarum Hance, a source of Galanganone A, has demonstrated significant antibacterial activity, particularly against pathogenic bacteria. This suggests potential applications in developing natural antibacterial agents (Fu et al., 2022).

  • Isolation and Purification for Pharmacological Studies : Studies have successfully isolated and purified bioactive constituents like Galanganone A from galangal. This isolation is crucial for understanding its pharmacological effects and potential therapeutic applications (Tan et al., 2012).

  • Synergistic Activity with Antibiotics : Galanganone A has shown synergistic activity when combined with certain antibiotics, particularly against antibiotic-resistant strains of bacteria. This suggests its potential use in enhancing the effectiveness of existing antibiotic treatments (Eumkeb et al., 2012).

  • Neuroprotective Effects : In studies, Alpinia galanga, containing Galanganone A, exhibited neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease (Singh et al., 2011).

properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O6/c1-3-4-5-6-7-8-9-10-26(23-14-18-25(34)19-15-23)30-28(36)21-29(38-2)31(32(30)37)27(35)20-13-22-11-16-24(33)17-12-22/h9-21,26,33-34,36-37H,3-8H2,1-2H3/b10-9+,20-13+/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJLOLGRGDUOPS-UPVHLIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanganone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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